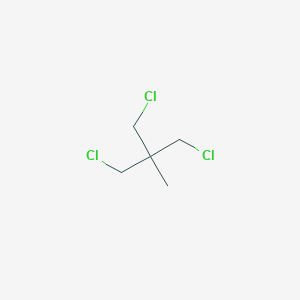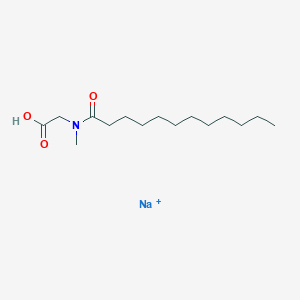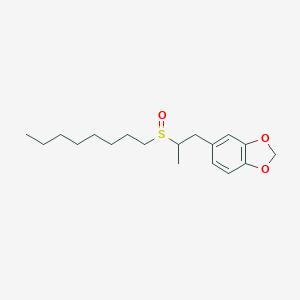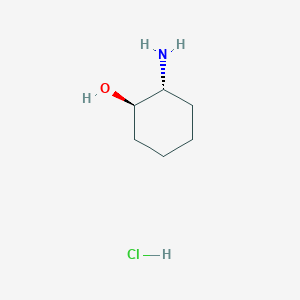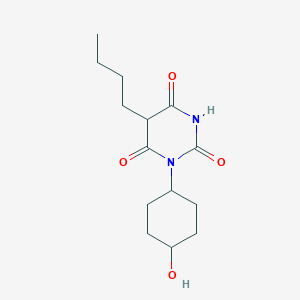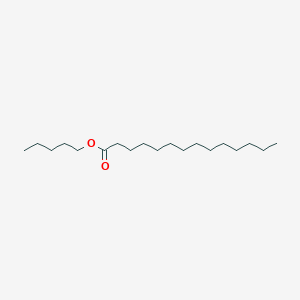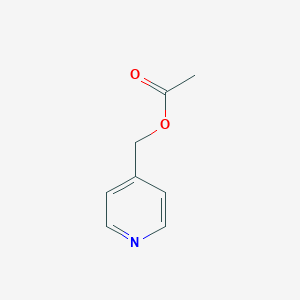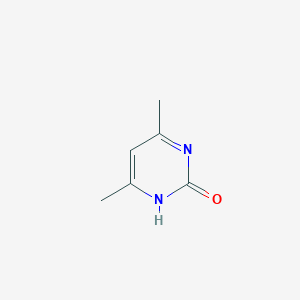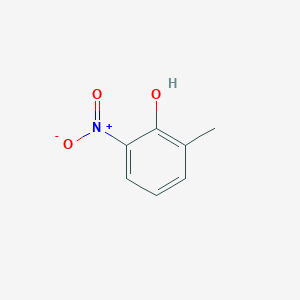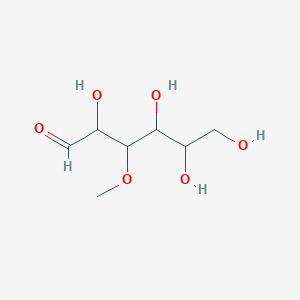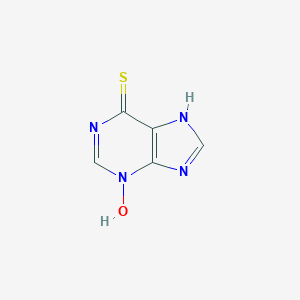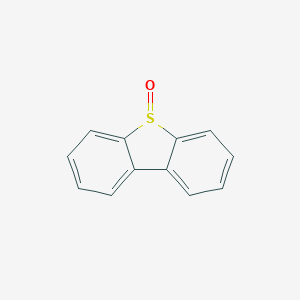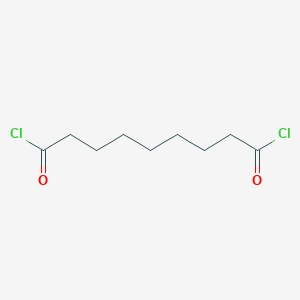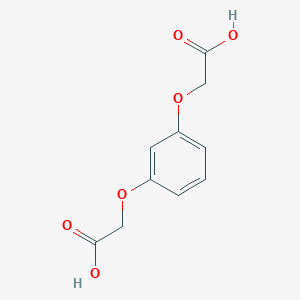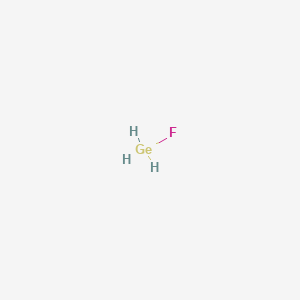
Fluorogermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorogermane is a chemical compound that is composed of fluorine and germanium. It is a colorless gas that is highly reactive and has a pungent odor. Fluorogermane is an important compound in the field of chemistry and has found applications in various scientific research areas.
Mécanisme D'action
Fluorogermane is highly reactive due to the presence of the fluorine atom. It can react with a variety of other chemical compounds, including water, alcohols, and amines. The reaction of Fluorogermane with water produces hydrofluoric acid and germanium dioxide. The reaction with alcohols and amines produces alkyl and amine derivatives of germanium.
Effets Biochimiques Et Physiologiques
Fluorogermane is a highly toxic gas and can cause severe respiratory problems if inhaled. It can also cause skin and eye irritation upon contact. The compound is not known to have any significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Fluorogermane is a highly reactive compound that can be used as a catalyst in chemical reactions. It is also useful in the synthesis of other chemical compounds. However, the compound is highly toxic and requires special handling and storage procedures. The low yield of Fluorogermane during the synthesis process is also a limitation.
Orientations Futures
There are several future directions for the study of Fluorogermane. One direction is the development of new and more efficient methods of synthesis. Another direction is the study of the reactivity of Fluorogermane with other chemical compounds. The use of Fluorogermane in the production of electronic devices and semiconductors is also an area of future research. Additionally, the study of the toxicity of Fluorogermane and its effects on the environment is an important area of research.
Conclusion:
In conclusion, Fluorogermane is an important compound in the field of chemistry and has found applications in various scientific research areas. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Fluorogermane have been discussed in this paper. Further research is needed to explore the potential applications of Fluorogermane and its impact on the environment.
Méthodes De Synthèse
Fluorogermane can be synthesized by reacting germanium tetrafluoride with hydrogen gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of Fluorogermane is low. Another method of synthesis involves the reaction of germanium dioxide with hydrofluoric acid. The reaction produces Fluorogermane as a gas, which can be collected and purified.
Applications De Recherche Scientifique
Fluorogermane has found applications in various scientific research areas. It is used in the synthesis of other chemical compounds, and it has been found to be an effective catalyst in some chemical reactions. Fluorogermane is also used in the production of semiconductors and other electronic devices. It has been found to be useful in the study of the structure and properties of materials.
Propriétés
Numéro CAS |
14929-46-5 |
|---|---|
Nom du produit |
Fluorogermane |
Formule moléculaire |
FGe FGeH3 |
Poids moléculaire |
94.65 g/mol |
Nom IUPAC |
fluorogermane |
InChI |
InChI=1S/FGeH3/c1-2/h2H3 |
Clé InChI |
BCQKCDCVNZQJKN-UHFFFAOYSA-N |
SMILES |
F[GeH3] |
SMILES canonique |
F[GeH3] |
Autres numéros CAS |
14929-46-5 |
Synonymes |
Germanium monofluoride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



